rac-O-Desmethyl Venlafaxine-D6
Overview
Description
Rac-O-Desmethyl Venlafaxine-D6 is a labelled analogue of O-Desmethyl Venlafaxine, a metabolite of Venlafaxine . Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant .
Synthesis Analysis
The synthesis of rac-O-Desmethyl Venlafaxine-D6 involves the use of venlafaxine-D6 hydrochloride (VEN-D6) of 99.46 atom% D-isotropic enrichment and 99.68% purity .Molecular Structure Analysis
The molecular formula of rac-O-Desmethyl Venlafaxine-D6 is C16H19D6NO2 . The molecular weight is 269.41 .Chemical Reactions Analysis
The multiple-reaction monitoring (MRM) LC–MS/MS method developed for this purpose demonstrated enough reliability in simultaneously quantitating VEN and its equipotent metabolite O‐desmethylvenlafaxine (ODV) in rabbit plasma .Physical And Chemical Properties Analysis
Rac-O-Desmethyl Venlafaxine-D6 is a white solid .Scientific Research Applications
Preclinical Pharmacokinetic Studies
The compound is used in preclinical pharmacokinetic (PK) studies in animal models during the formulation development phase . These studies provide preliminary evidence and a near clear picture of the PK behavior of drug and/or its dosage forms before clinical studies on humans . This helps in tailoring the dosage form according to the expected and requisite clinical behavior .
Extended-Release Solid Oral Dosage Forms
The compound is used in the development of extended-release (ER) solid oral dosage forms of venlafaxine (VEN) in New Zealand White rabbits . The data obtained from preclinical PK studies gives preliminary evidence about drug absorption rates and sites, and a possible mechanism of drug distribution, metabolism, and elimination .
Treatment of Depression Disorders
Venlafaxine (VEN), which belongs to the pharmacological class of serotonin noradrenaline reuptake inhibitors (SNRIs) is a relatively new and structurally novel antidepressant drug . It is currently a highly prescribed and one of the most effective drugs with fewer unwanted side effects used in the treatment of depression disorders .
Joint Population Pharmacokinetic Modeling
The compound is used in joint population pharmacokinetic (PPK) modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication . This model may contribute to precision medication in clinical practice .
5. Evaluation of Morbidity and Concomitant Medication The compound is used to evaluate the impact of morbidity and concomitant medication on the clearance of VEN and ODV . This may account for some of the variations in exposure .
6. Synthesis Process Optimization and Quality Standard Improvement The compound is used in the synthesis process optimization and quality standard improvement of O-desmethylvenlafaxine succinate .
Safety and Hazards
Future Directions
The preclinical pharmacokinetic (PK) studies in animal models during the formulation development phase give preliminary evidence and near clear picture of the PK behavior of drug and/or its dosage forms before clinical studies on humans and help in the tailoring of the dosage form according to the expected and requisite clinical behavior .
Mechanism of Action
Target of Action
rac-O-Desmethyl Venlafaxine-D6, also known as D,L-O-DESMETHYLVENLAFAXINE-D6 or 4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol, is a labelled analogue of O-Desmethyl Venlafaxine . The primary targets of this compound are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in mood regulation .
Mode of Action
The compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine in the central nervous system, leading to an increase in the synaptic concentrations of these neurotransmitters . This results in enhanced serotonergic and noradrenergic neurotransmission .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the synaptic cleft can stimulate the post-synaptic receptors, leading to various downstream effects. These effects include the modulation of mood, cognition, and pain perception . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
The pharmacokinetics of rac-O-Desmethyl Venlafaxine-D6 involves its absorption, distribution, metabolism, and elimination (ADME). The compound is absorbed in the gastrointestinal tract and distributed throughout the body . It is metabolized primarily by cytochrome P450 enzymes and is eliminated through the kidneys . The compound’s ADME properties can impact its bioavailability, which refers to the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of serotonin and norepinephrine reuptake by rac-O-Desmethyl Venlafaxine-D6 can lead to an improvement in the symptoms of depression . The compound’s action on these neurotransmitters can modulate mood and alleviate depressive symptoms .
properties
IUPAC Name |
4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345329 | |
Record name | 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethylvenlafaxine-d6 | |
CAS RN |
1062605-69-9 | |
Record name | 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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